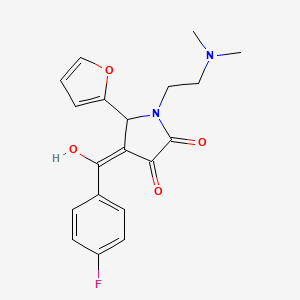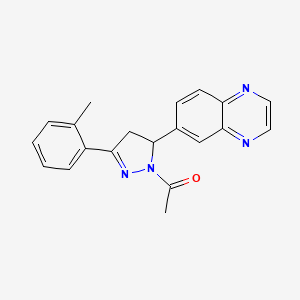![molecular formula C14H15F3N4O2S B2929088 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383146-80-3](/img/structure/B2929088.png)
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C14H15F3N4O2S
作用機序
Target of Action
The primary targets of this compound are likely to be aromatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a group of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
The compound interacts with its targets through key interactions in the active site of the enzyme . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds . These interactions result in changes to the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
The compound affects the biochemical pathways involving aromatase enzymes and CYP-450 . By inhibiting these enzymes, the compound can disrupt the biosynthesis of estrogens and the metabolism of various drugs and lipids. The downstream effects of these disruptions can vary widely, depending on the specific physiological context.
Pharmacokinetics
For instance, the ability of the compound’s carbonyl group to form hydrogen bonds can improve its pharmacokinetics . Additionally, the trifluoromethyl group may enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of aromatase enzymes and CYP-450 . This could result in decreased estrogen biosynthesis and altered drug and lipid metabolism. In certain contexts, such as cancer treatment, these effects could be therapeutically beneficial .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a trifluoromethyl group can improve the compound’s potency towards enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl and phenoxy groups. The final step involves the attachment of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy moiety.
科学的研究の応用
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-2-21-12(19-20-13(21)24-8-11(18)22)7-23-10-5-3-4-9(6-10)14(15,16)17/h3-6H,2,7-8H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXEFCTSUUIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2929005.png)

![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)
![3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929010.png)
![N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929011.png)


![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2929015.png)
![N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2929016.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)
oxidoazanium](/img/structure/B2929024.png)
![ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)
![methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2929026.png)
